molecular formula C10H9BrF3NO2 B14047910 1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14047910
M. Wt: 312.08 g/mol
InChI Key: PBMYYNVBGTVVFH-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains the trifluoromethoxy group.

    Bromination: The aromatic compound undergoes bromination to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group.

    Formation of Propanone: Finally, the propanone moiety is introduced through a series of reactions involving carbonyl compounds and appropriate reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe or reagent in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

1-(3-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:

    1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-(3-Amino-4-(methoxy)phenyl)-3-bromopropan-2-one: Contains a methoxy group instead of trifluoromethoxy.

    1-(3-Amino-4-(fluoro)phenyl)-3-bromopropan-2-one: Contains a fluoro group instead of trifluoromethoxy.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO2/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

PBMYYNVBGTVVFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)OC(F)(F)F

Origin of Product

United States

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